4-Isothiocyanatoheptan-2-one
Description
4-Isothiocyanatoheptan-2-one is an aliphatic organic compound featuring a ketone group at position 2 of a seven-carbon chain (heptan-2-one) and an isothiocyanate (-N=C=S) substituent at position 4. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The compound’s structure combines the reactivity of a ketone (undergoing nucleophilic additions or reductions) with the electrophilic character of the isothiocyanate group, which participates in thiourea-forming reactions with amines.
Properties
CAS No. |
62383-34-0 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-isothiocyanatoheptan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-3-4-8(9-6-11)5-7(2)10/h8H,3-5H2,1-2H3 |
InChI Key |
QNGTWSXDNQEKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatoheptan-2-one can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product . Another method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of thiophosgene or its derivatives, although these reagents are highly toxic and require careful handling . More sustainable methods are being developed, such as the use of cyanuric acid as a desulfurylation reagent in aqueous conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatoheptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isothiocyanatoheptan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanatoheptan-2-one involves its reactivity with nucleophiles, leading to the formation of various adducts. It affects membrane integrity and enzymes involved in redox balance and bacterial metabolism, ultimately leading to bacterial cell death . In cancer research, it modulates the expression and activity of biotransformation enzymes, contributing to its anticancer properties .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₁NOS | 169.24 | Ketone, Isothiocyanate | Linear aliphatic chain, C7 backbone |
| 4-Isothiocyanatobutan-2-one | C₅H₇NOS | 129.18 | Ketone, Isothiocyanate | Shorter aliphatic chain (C4 backbone) |
| 4-Iodophenyl isothiocyanate | C₇H₄INOS | 261.08 | Aromatic ring, Isothiocyanate | Aromatic substituent, iodine atom |
| Heptan-2-one | C₇H₁₄O | 114.19 | Ketone | Lacks isothiocyanate group |
Key Observations:
Chain Length and Hydrophobicity :
- This compound’s longer C7 backbone confers higher hydrophobicity compared to 4-Isothiocyanatobutan-2-one (C4), impacting solubility and partition coefficients.
- Heptan-2-one (C7 ketone without isothiocyanate) is less polar and more volatile due to the absence of the -N=C=S group.
Functional Group Priority: In IUPAC naming, the ketone group takes precedence over isothiocyanate, as seen in 4-Isothiocyanatobutan-2-one’s nomenclature.
Aromatic vs. Aliphatic Isothiocyanates :
Key Findings:
Synthetic Utility :
- Aliphatic isothiocyanato-ketones like this compound serve as bifunctional intermediates in organic synthesis, enabling sequential reactions at the ketone and isothiocyanate sites.
- Aromatic analogues (e.g., 4-Iodophenyl isothiocyanate) are used in heterocyclic chemistry for constructing iodinated aromatic systems.
Stability Challenges :
- Aliphatic isothiocyanates are generally less stable than aromatic ones due to higher susceptibility to hydrolysis.
Physicochemical Properties
Boiling Points :
- Heptan-2-one (C7 ketone) boils at ~151°C, while this compound’s boiling point is expected to be higher due to increased polarity from the -N=C=S group.
- 4-Isothiocyanatobutan-2-one (C4) likely has a lower boiling point (~120–130°C estimated).
Solubility :
- Aliphatic isothiocyanato-ketones are sparingly soluble in water but miscible with organic solvents (e.g., DCM, THF).
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